![molecular formula C21H24O4 B1292243 2-Acetoxy-4'-hexyloxybenzophenone CAS No. 890098-60-9](/img/structure/B1292243.png)
2-Acetoxy-4'-hexyloxybenzophenone
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Description
2-Acetoxy-4’-hexyloxybenzophenone is an organic chemical compound with the molecular formula C21H24O4 . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular weight of 2-Acetoxy-4’-hexyloxybenzophenone is 340.4 g/mol. The compound has a density of 1.092g/cm3 .
Physical And Chemical Properties Analysis
2-Acetoxy-4’-hexyloxybenzophenone has a molecular weight of 340.41300 and a density of 1.092g/cm3 . Its boiling point is 491.2ºC at 760 mmHg .
Scientific Research Applications
Antioxidant Activity
2-Acetoxy-4’-hexyloxybenzophenone may be involved in research related to its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. This compound could be synthesized and tested for its efficacy in scavenging free radicals, potentially contributing to the development of new antioxidant therapies .
Antibacterial Applications
The antibacterial activity of benzophenone derivatives makes them valuable in the development of new antibacterial agents. Research could explore the effectiveness of 2-Acetoxy-4’-hexyloxybenzophenone against various gram-positive and gram-negative bacteria, comparing its activity with existing control drugs .
Drug Discovery
In drug discovery, the structural properties of benzophenones can be harnessed to develop new therapeutic agents. 2-Acetoxy-4’-hexyloxybenzophenone could be a precursor or a scaffold in the synthesis of compounds with potential anti-tumor, anti-inflammatory, or analgesic effects .
properties
IUPAC Name |
[2-(4-hexoxybenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-3-4-5-8-15-24-18-13-11-17(12-14-18)21(23)19-9-6-7-10-20(19)25-16(2)22/h6-7,9-14H,3-5,8,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSRCGJXAXNIGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641589 |
Source
|
Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890098-60-9 |
Source
|
Record name | 2-[4-(Hexyloxy)benzoyl]phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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